molecular formula C26H38O8 B12535312 Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate CAS No. 672336-90-2

Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate

Cat. No.: B12535312
CAS No.: 672336-90-2
M. Wt: 478.6 g/mol
InChI Key: VHFBNFBEGRVSHS-UHFFFAOYSA-N
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Description

Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and benzene-1,3-dicarboxylate moieties, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 6-[(oxiran-2-yl)methoxy]hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves esterification, where the carboxylic acid groups of benzene-1,3-dicarboxylic acid react with the hydroxyl groups of 6-[(oxiran-2-yl)methoxy]hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted products with nucleophiles.

Scientific Research Applications

Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry.

    Biology: Employed in the synthesis of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F diglycidyl ether: Similar in structure but with different substituents.

    Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties.

    Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: A related compound with similar functional groups.

Uniqueness

Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is unique due to its specific combination of oxirane and benzene-1,3-dicarboxylate groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

672336-90-2

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

bis[6-(oxiran-2-ylmethoxy)hexyl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H38O8/c27-25(31-14-7-3-1-5-12-29-17-23-19-33-23)21-10-9-11-22(16-21)26(28)32-15-8-4-2-6-13-30-18-24-20-34-24/h9-11,16,23-24H,1-8,12-15,17-20H2

InChI Key

VHFBNFBEGRVSHS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCCCOC(=O)C2=CC(=CC=C2)C(=O)OCCCCCCOCC3CO3

Origin of Product

United States

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